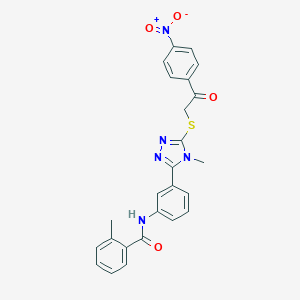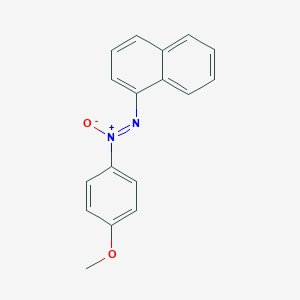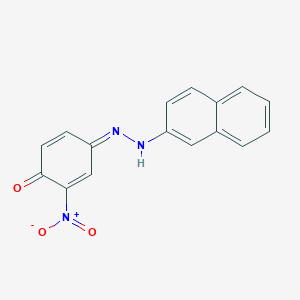![molecular formula C17H14N4O2 B283046 Methyl 3-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxylate](/img/structure/B283046.png)
Methyl 3-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole core, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with a suitable benzimidazole derivative in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or benzimidazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-(3-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Benzimidazole: A core structure present in many biologically active compounds.
Triazolobenzimidazole Derivatives: Compounds with similar fused ring systems but different substituents.
Uniqueness
Methyl 1-(3-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the phenyl ring and the ester functionality on the triazole ring contribute to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H14N4O2 |
|---|---|
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
methyl 3-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C17H14N4O2/c1-11-6-5-7-12(10-11)21-17-18-13-8-3-4-9-14(13)20(17)15(19-21)16(22)23-2/h3-10H,1-2H3 |
Clé InChI |
BXGZMUUNHAVVAU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=NC4=CC=CC=C4N3C(=N2)C(=O)OC |
SMILES canonique |
CC1=CC(=CC=C1)N2C3=NC4=CC=CC=C4N3C(=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole](/img/structure/B282972.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)

![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)

